Limonene

Antimicrobial Chiral Selectivity Synergy

Select D-limonene (R-(+)-limonene, CAS 5989-27-5) when enantiomeric identity is mandatory. It delivers proven antimicrobial synergy (ΣFQSIC 0.19–0.31 with estragole/geraniol), green solvent capability (RED 0.7 = o-xylene), and renewable sourcing from citrus peel. Avoid racemic mixtures or impure citrus oils; only the R-(+) enantiomer ensures olfactory, biological, and formulation stability. Validate purity ≥97% and peroxide value <20 mmoles/L for compliance.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 8016-20-4
Cat. No. B3431351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLimonene
CAS8016-20-4
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C(=C)C
InChIInChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3
InChIKeyXMGQYMWWDOXHJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.77e-05 M
In water, 7.57 mg/L at 25 °C
Miscible with alcohol
Miscible with alcohol, ether.

Structure & Identifiers


Interactive Chemical Structure Model





Limonene CAS 8016-20-4: Technical Specification and Procurement Relevance for Scientific and Industrial Users


Limonene (CAS 8016-20-4) is a cyclic monoterpene that exists in two optically active enantiomeric forms: D-limonene (R-(+)-limonene, CAS 5989-27-5) and L-limonene (S-(−)-limonene, CAS 5989-54-8), as well as a racemic mixture known as dipentene (CAS 138-86-3) . D-Limonene, characterized by an orange-citrus scent, is the most abundant naturally occurring monoterpene and is widely used as a flavor, fragrance, and solvent . L-Limonene exhibits a pine-like odor and is found in mint and pine oils . The compound is valued in procurement for its renewable sourcing from citrus peel waste, its biodegradability, and its functional versatility as a bio-based solvent, chiral building block, and bioactive agent.

Why 'Any Limonene' Is Not Interchangeable: Procurement Risks of Overlooking Enantiomeric Purity and Isomeric Form


Procurement of limonene without strict specification of enantiomeric identity introduces significant technical and commercial risk. The D- and L-enantiomers exhibit distinct biological activities, olfactory profiles, and toxicological behaviors . Furthermore, the presence of unresolved stereochemical impurities or oxidation-prone minor constituents in crude citrus oils can drastically alter product stability, sensory performance, and regulatory compliance. Substituting a racemic mixture or the wrong enantiomer for a chirally pure specification will result in formulation failure, inconsistent bioactivity, and potential sensitization issues . The following quantitative evidence demonstrates precisely where and why limonene's stereochemistry and purity are non-negotiable selection criteria.

Limonene CAS 8016-20-4: Quantitative Differentiation Evidence for Scientific Selection


Chirality Determines Synergistic Antimicrobial Potency: D-Limonene vs. L-Limonene in Combination Therapy

D-Limonene (R-(+)-limonene) demonstrates superior performance as a synergistic antimicrobial agent compared to its enantiomer L-limonene (S-(−)-limonene). In a 1:1 combination with estragole or geraniol, D-limonene reduced the Minimum Quorum Sensing Inhibitory Concentration (MQSIC) against Chromobacterium violaceum to 0.06 mg/mL, with a fractional inhibitory concentration index (ΣFQSIC) of 0.19–0.31, indicating strong synergy . This is a significantly lower effective concentration than the 0.38–0.50 mg/mL MQSIC observed for both enantiomers when tested alone. In contrast, L-limonene exhibited its strongest synergy with β-caryophyllene against Cryptococcus neoformans, achieving an MIC of 0.13 mg/mL (ΣFIC = 0.50) .

Antimicrobial Chiral Selectivity Synergy Essential Oil Formulation

Green Solvent Substitution: Limonene's Hansen Solubility Parameters Compared to Toluene and Xylene

Limonene functions as an effective bio-based alternative to petroleum-derived aromatic solvents for specific applications. Its Hansen solubility parameters at 25°C are δD = 17.2 MPa¹/², δP = 1.8 MPa¹/², and δH = 4.3 MPa¹/² . While its Hildebrand solubility parameter (16.38 MPa¹/²) is lower than toluene's (18.16 MPa¹/²), making toluene a thermodynamically better solvent for polystyrene (PS) , limonene nonetheless demonstrates practical efficacy. In an experimental screening, (R)-(+)-limonene successfully dissolved a target material (RED = 0.7), performing comparably to o-xylene (RED = 0.7) and toluene .

Green Solvent Hansen Solubility Parameters Polymer Dissolution Sustainable Chemistry

Insect Repellency Performance: Limonene vs. Citronellal, Geraniol, and DEET

In a standardized human volunteer assay against the dengue vector Aedes aegypti, limonene exhibited the lowest repellency among four monoterpenes tested, with a median effective concentration (EC₅₀) of 0.00268 mg/cm² . This potency is 24.4-fold weaker than citronellol (EC₅₀ = 0.00011 mg/cm²), 14.9-fold weaker than geraniol (EC₅₀ = 0.00018 mg/cm²), and 10.7-fold weaker than citronellal (EC₅₀ = 0.00025 mg/cm²). Compared to the synthetic standard DEET (EC₅₀ = 0.0005 mg/cm²), limonene is 5.4-fold less potent .

Insect Repellent Vector Control Monoterpene Aedes aegypti

Antioxidant Capacity: Limonene's Radical Scavenging Compared to BHT

In the DPPH radical-scavenging assay, limonene exhibits moderate antioxidant activity, with an IC₅₀ value of 93.16 ± 1.56 µg/mL . This is significantly weaker than the synthetic antioxidant butylated hydroxytoluene (BHT), which has an IC₅₀ of 77.06 ± 0.03 µg/mL . The 16.1 µg/mL difference represents a 20.9% higher IC₅₀ for limonene, indicating lower radical-scavenging efficiency per unit mass.

Antioxidant DPPH Assay Food Preservation Shelf Life

Evidence-Backed Application Scenarios for Limonene CAS 8016-20-4 Based on Quantitative Differentiation Data


Chiral-Specific Synergistic Antimicrobial Formulations

Procure D-limonene (R-(+)-limonene, CAS 5989-27-5) when developing preservative systems or topical antimicrobials that leverage synergy with other essential oil components. The evidence demonstrates that D-limonene achieves strong synergy (ΣFQSIC = 0.19–0.31) with estragole or geraniol, lowering effective quorum-sensing inhibitory concentrations to 0.06 mg/mL . This chiral specificity is critical; substituting L-limonene will alter the synergy profile and may compromise formulation efficacy.

Bio-Based Solvent Replacement for Petroleum-Derived Aromatics

Utilize D-limonene as a green solvent alternative to toluene or xylene in applications involving polymer dissolution, extraction, or cleaning where regulatory restrictions or corporate sustainability goals limit volatile organic compound (VOC) emissions. Limonene's experimental dissolution performance (RED = 0.7) matches that of o-xylene . However, note that for polystyrene, toluene offers superior thermodynamic solvency due to a closer Hildebrand parameter match , and procurement decisions should weigh this trade-off.

Moderate Antioxidant for Natural Product Formulations

Consider limonene as a naturally derived antioxidant for food, cosmetic, or packaging applications where synthetic antioxidants like BHT are undesirable. The DPPH assay data confirms limonene's antioxidant activity (IC₅₀ = 93.16 µg/mL), though it is approximately 21% less potent than BHT . Procurement should account for this potency differential by adjusting use levels or combining limonene with other antioxidants to achieve target oxidative stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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